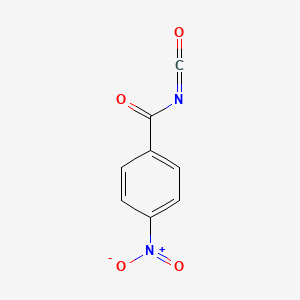







|
REACTION_CXSMILES
|
C(Cl)(=O)[C:2](Cl)=[O:3].[N+:7]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([NH2:16])=[O:15])=[CH:12][CH:11]=1)([O-:9])=[O:8]>ClCCCl>[N+:7]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([N:16]=[C:2]=[O:3])=[O:15])=[CH:17][CH:18]=1)([O-:9])=[O:8]
|


|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with reflux
|
|
Type
|
CONCENTRATION
|
|
Details
|
For workup, the reaction mixture was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the remaining residue distilled under a high vacuum
|


Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N=C=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |